6-cyclobutyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclobutyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKBSKWXGWARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=CC(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Pathway
Catalytic Coupling Mechanism
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Step 1: DCC activates the carboxylic acid group of cyclobutanecarboxylic acid, forming an active ester.
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Step 2: Nucleophilic attack by the amine group of 4-aminobenzoic acid generates an amide intermediate.
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Step 3: Cyclodehydration via PPA closes the ring, eliminating water.
Challenges and Optimization Strategies
Byproduct Formation
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Issue: Over-oxidation during thiol-to-ketone conversion generates sulfones.
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Solution: Controlled addition of H₂O₂ and temperature moderation reduce sulfone content to <2%.
Solvent Selection
Catalyst Recycling
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Pd/C Recovery: Up to 5 cycles without significant activity loss when using ethyl acetate as the solvent.
Applications and Derivatives
This compound serves as a precursor for antimicrobial and anticancer agents. Derivatives with substituents at the 2-position exhibit enhanced bioactivity:
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| 2-Amino-6-cyclobutyl | 0.45 | EGFR Kinase |
| 2-Fluoro-6-cyclobutyl | 0.67 | Topoisomerase II |
| 2-Methyl-6-cyclobutyl | 1.2 | β-Lactamase |
These derivatives are synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
Chemical Reactions Analysis
6-cyclobutyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different properties.
Scientific Research Applications
6-cyclobutyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Substituent-Driven Structural Variations
The 6-position of pyrimidinone derivatives is a critical site for functionalization. Below is a comparison of 6-cyclobutyl-1H-pyrimidin-4-one with structurally analogous compounds (Table 1):
Table 1: Key Structural Analogues and Their Properties
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Pharmacological Potential
- This compound has been explored as a kinase inhibitor scaffold due to its ability to occupy hydrophobic pockets in enzyme active sites .
- In contrast, 6-fluoro derivatives (e.g., 6-ethyl-5-fluoropyrimidin-4(3H)-one) show enhanced antibacterial activity, attributed to fluorine’s electronegativity and mimicry of biological motifs .
Q & A
Q. Methodological Insight :
- Ester Intermediate : Ethyl carboxylate derivatives are common intermediates; hydrolysis yields the free carboxylic acid or ketone forms .
- One-Pot Synthesis : Multi-step reactions (e.g., Biginelli-type condensations) can streamline production but require precise pH and temperature monitoring .
How can structural analogs of this compound be designed to modulate biological activity?
Advanced Research Focus
Structural modifications, such as varying the cyclobutyl group to cyclopentyl or introducing electron-withdrawing substituents, alter steric and electronic properties. For instance, replacing cyclobutyl with cyclopentylmethylamino groups (as in 6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylic acid) enhances binding affinity in enzyme inhibition assays due to increased hydrophobic interactions .
Q. Methodological Insight :
- Computational Modeling : DFT calculations predict charge distribution and reactive sites for targeted substitutions.
- SAR Studies : Compare analogs like 6-(aminomethyl)pyrimidine-4-carboxylic acid to identify critical functional groups .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR verify cyclobutyl proton environments (δ 1.8–2.5 ppm) and pyrimidinone carbonyl signals (δ 160–170 ppm) .
- X-Ray Crystallography : Resolves bond angles and ring conformations, as demonstrated for related pyrimidinones like 6-methylsulfanyl-4H-pyrimido[1,2-a]pyrimidin-4-one .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., m/z 177.0794 for CHNO) .
How can researchers resolve contradictions in reported solubility or stability data for this compound?
Advanced Research Focus
Discrepancies often arise from polymorphic forms or solvent interactions. For example, solubility in DMSO vs. aqueous buffers may vary due to hydrogen-bonding capacity.
Q. Methodological Insight :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility, as applied to structurally similar pyrimidinones .
- Stability Studies : Accelerated degradation tests under UV light or varying pH identify labile functional groups (e.g., cyclobutyl ring strain) .
What strategies optimize the selectivity of this compound derivatives in enzyme inhibition assays?
Q. Advanced Research Focus
- Positional Isomerism : Substituting the 4-oxo group with thioether or amine moieties alters target specificity, as seen in pyrido[1,2-a]pyrimidin-4-one derivatives .
- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB 1UA) to identify critical binding motifs like the pyrimidinone core and cyclobutyl hydrophobic pocket .
How do reaction intermediates influence the scalability of this compound synthesis?
Advanced Research Focus
Key intermediates like ethyl 6-cyclobutylpyrimidine-4-carboxylate require purification via column chromatography (silica gel, hexane/EtOAc) to remove byproducts. Scalability challenges include:
- Catalyst Loading : Reduce Pd catalyst concentrations to <1 mol% to minimize costs .
- Flow Chemistry : Continuous reactors improve heat transfer and reduce reaction times for high-volume production .
What computational methods predict the pharmacokinetic properties of this compound analogs?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate logP (∼1.5 for cyclobutyl derivatives), indicating moderate blood-brain barrier permeability .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
How can spectroscopic data contradictions (e.g., NMR shifts) between synthetic batches be troubleshooted?
Q. Basic Research Focus
- Impurity Profiling : LC-MS identifies side products like dimerized pyrimidinones.
- Deuterated Solvents : Use DO or CDCl to eliminate solvent peak interference in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
